2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole, isoxazole, and pyrrolidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for neurological and anti-inflammatory conditions.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the isoxazole ring can form hydrogen bonds or coordinate with metal ions. The pyrrolidine group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone: Lacks the pyrrolidine group, potentially altering its biological activity.
1-(Pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but with a phenyl group instead of benzo[d][1,3]dioxole, affecting its chemical properties and applications.
Uniqueness
The combination of the benzo[d][1,3]dioxole, isoxazole, and pyrrolidine groups in 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(18-5-1-2-6-18)9-12-8-14(22-17-12)11-3-4-13-15(7-11)21-10-20-13/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYSFAXVNHGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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